molecular formula C6H5N5 B133530 3-(Tetrazol-1-yl)pyridine CAS No. 148806-67-1

3-(Tetrazol-1-yl)pyridine

Cat. No.: B133530
CAS No.: 148806-67-1
M. Wt: 147.14 g/mol
InChI Key: JQGKKTUHZXGATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrazol-1-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N5 and its molecular weight is 147.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

148806-67-1

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

3-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H

InChI Key

JQGKKTUHZXGATO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N2C=NN=N2

Canonical SMILES

C1=CC(=CN=C1)N2C=NN=N2

Synonyms

Pyridine, 3-(1H-tetrazol-1-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyridine (1.3 g, 13.4 mmol) in HOAc (20 mL) was added sodium azide (1.3 g, 20.1 mmol) and trimethyl orthoformate (2.36 mL, 21.6 mmol) and the resultant slurry was stirred at room temperature overnight and subsequently refluxed for 6 h. The reaction was cooled to room temperature and stopped by pouring into 50 mL of ice water. EtOAc (50 mL) was added, collected and subsequently washed with aqueous sodium hydroxide (1 N). The organic layer was collected, dried (MgSO4) and concentrated in vacuo to afford the title compound 65 (1.0 g, 52%) as a white solid: mp=74-76° C.; 1H NMR (CDCl3) δ 10.37 (s, 1H), 9.36 (m, 1H), 8.98 (m, 1H), 8.56 (m, 1H), 7.88 (m, 1H); LRMS (ESI) m/z calcd for C6H6N3 [M+H—N2]+ 120. found 120; HRMS (ESI) m/z calcd for C6H6N5 [M+H]+ 148.0623. found 148.0636; HPLC>99% (tR=3.44 min, 60 (A):40 (B): 0.009 (C); tR=2.71 min, 60 (A):40 (B): 0.02 (C)).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
52%

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